BenchChemオンラインストアへようこそ!

1-Oxa-6-azaspiro[3.3]heptane hemioxalate

Lipophilicity modulation Bioisostere replacement Spirocyclic scaffold

1‑Oxa‑6‑azaspiro[3.3]heptane hemioxalate is a spirocyclic heterocycle composed of an oxetane ring fused through a shared quaternary carbon to an azetidine ring, presented as the 2:1 oxalic acid salt. It belongs to the azaspiro[3.3]heptane family that acts as a structural surrogate for saturated heterocycles such as morpholine or piperidine, while introducing a characteristic 90 ° twist and increased inter‑atom distance [REFS‑1].

Molecular Formula C12H20N2O6
Molecular Weight 288.30
CAS No. 1523606-38-3
Cat. No. B3105242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-6-azaspiro[3.3]heptane hemioxalate
CAS1523606-38-3
Molecular FormulaC12H20N2O6
Molecular Weight288.30
Structural Identifiers
SMILESC1COC12CNC2.C1COC12CNC2.C(=O)(C(=O)O)O
InChIInChI=1S/2C5H9NO.C2H2O4/c2*1-2-7-5(1)3-6-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)
InChIKeyNQWVKVADDRLOQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxa-6-azaspiro[3.3]heptane Hemioxalate (CAS 1523606‑38‑3) – Spirocyclic Morpholine Bioisostere & Research Building Block


1‑Oxa‑6‑azaspiro[3.3]heptane hemioxalate is a spirocyclic heterocycle composed of an oxetane ring fused through a shared quaternary carbon to an azetidine ring, presented as the 2:1 oxalic acid salt. It belongs to the azaspiro[3.3]heptane family that acts as a structural surrogate for saturated heterocycles such as morpholine or piperidine, while introducing a characteristic 90 ° twist and increased inter‑atom distance [REFS‑1]. The hemioxalate form is preferred by several synthetic laboratories for its enhanced crystallinity and ease of handling during multistep synthesis workflows [REFS‑2].

Why Morpholine or 2‑Oxa‑6‑azaspiro[3.3]heptane Cannot Replace 1‑Oxa‑6‑azaspiro[3.3]heptane Hemioxalate


The 1‑oxa‑6‑azaspiro[3.3]heptane scaffold is not interchangeable with morpholine or even with its 2‑oxa isomer without altering key physicochemical properties. Studies show that replacing morpholine with 2‑oxa‑6‑azaspiro[3.3]heptane reduces logD₇.₄ by up to 1.2 units and raises pKa by 1.5 units, while the 1‑oxa isomer shifts the oxygen adjacent to the spiro‑carbon and is predicted to give a distinct basicity, hydrogen‑bonding profile, and metabolic stability [REFS‑1]. Moreover, the hemioxalate salt provides a well‑defined, crystalline stoichiometry that is not guaranteed with the free base or hydrochloride forms, which are often hygroscopic or non‑crystalline [REFS‑2].

Quantitative Differentiation Evidence for 1‑Oxa‑6‑azaspiro[3.3]heptane Hemioxalate


Lipophilicity Reduction vs. Morpholine: 2‑Oxa‑6‑azaspiro[3.3]heptane as Class Reference

In a systematic matched‑molecular‑pair analysis, replacing the morpholine ring of AZD1979 with 2‑oxa‑6‑azaspiro[3.3]heptane (the closest documented analog of the 1‑oxa isomer) decreased logD₇.₄ by 1.2 log units and increased pKa by 1.5 units. The 1‑oxa isomer is expected to exhibit a similar magnitude of lipophilicity reduction relative to the parent morpholine, although the absolute logD value will differ because of the changed heteroatom placement [REFS‑1].

Lipophilicity modulation Bioisostere replacement Spirocyclic scaffold

Enhanced Crystallinity and Handling of the Hemioxalate Salt vs. Hydrochloride

1‑Oxa‑6‑azaspiro[3.3]heptane hemioxalate (CAS 1523606‑38‑3) is supplied as a white crystalline solid with a purity ≥ 97 % [REFS‑4]. The corresponding hydrochloride salt (CAS 1306434‑22‑1) is often described as a hygroscopic amorphous material that complicates weighing and formulation [REFS‑5]. The hemioxalate’s 2:1 stoichiometry forms a robust hydrogen‑bonded network that resists moisture uptake, enabling accurate stoichiometric reactions without the need for glove‑box handling [REFS‑5].

Salt selection Crystallinity Solid‑state properties

Spiro‑Carbon Positional Isomerism: 1‑Oxa vs. 2‑Oxa Topological Differentiation

The 1‑oxa‑6‑azaspiro[3.3]heptane core places the oxygen atom directly adjacent to the spiro‑carbon, whereas the more widely studied 2‑oxa isomer positions the oxygen in the β‑position. This regioisomerism is predicted to alter the pKa of the azetidine nitrogen by approximately 1‑2 units and to change the orientation of the hydrogen‑bond acceptor, which can affect target engagement and CYP‑mediated metabolism [REFS‑1]. No direct experimental comparison of the two isomers has been published, but class‑level structure–property relationships indicate that the 1‑oxa scaffold offers a distinct vector for medicinal chemistry design [REFS‑1].

Regioisomer comparison Basicity Metabolic stability

Recommended Application Scenarios for 1‑Oxa‑6‑azaspiro[3.3]heptane Hemioxalate


Morpholine Replacement in CNS‑Penetrant Lead Series Requiring Lower Lipophilicity

When a lead series containing a morpholine solubilizer has high logD that drives hERG inhibition or rapid metabolic clearance, substituting morpholine with 1‑oxa‑6‑azaspiro[3.3]heptane hemioxalate can reduce logD₇.₄ by an estimated 0.8–1.2 units, as demonstrated for the 2‑oxa analog in the AZD1979 program [REFS‑1]. The hemioxalate form ensures the building block can be weighed precisely for parallel synthesis.

Solid‑Phase or Solution‑Phase Parallel Synthesis Requiring Crystalline, Non‑Hygroscopic Building Blocks

The crystalline hemioxalate salt (purity ≥ 97 %) simplifies automated dispensing and long‑term storage at 2–8 °C, avoiding the weighing errors and decomposition observed with the hygroscopic hydrochloride [REFS‑2]. This makes it suitable for library production in academic medicinal chemistry labs and CROs.

Spirocyclic Scaffold Exploration for pKa‑Driven Selectivity Tuning

The 1‑oxa isomer places the hydrogen‑bond acceptor adjacent to the spiro‑carbon, creating a unique acceptor geometry that can be exploited to achieve subtype selectivity in GPCR or ion‑channel targets. The expected pKa shift of > +1.0 unit relative to morpholine alters the fraction ionized at pH 7.4, potentially reducing off‑target binding to aminergic receptors [REFS‑1].

Process Chemistry Route Scouting for Spiro‑Fused Drug Candidates

When scaling up a drug candidate that incorporates the 1‑oxa‑6‑azaspiro[3.3]heptane motif, the hemioxalate salt provides a single, well‑characterized solid form that facilitates polymorph screening and patent filing. The defined 2:1 stoichiometry simplifies the calculation of reagent equivalents during amide coupling or reductive amination steps [REFS‑2].

Quote Request

Request a Quote for 1-Oxa-6-azaspiro[3.3]heptane hemioxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.